
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and pyrazoleThe unique arrangement of nitrogen atoms within the pyrazole ring and the aromaticity of the quinoline moiety contribute to its distinctive chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline typically involves the condensation of 2-hydrazinoquinoline with 3-phenyl-1H-pyrazole-5-carbaldehyde. This reaction is usually carried out in an ethanol medium with sodium hydroxide as a catalyst, followed by refluxing for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological properties, it is being explored as a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Wirkmechanismus
The mechanism of action of 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline can be compared with other similar compounds, such as:
2-(1,3-Diphenyl-1H-pyrazol-5-yl)quinoline: This compound has a similar structure but with different substituents on the pyrazole ring, leading to variations in its chemical and biological properties.
2-(5-Phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: This derivative contains additional functional groups that may enhance its biological activity and solubility.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C18H13N3 |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
2-(3-phenyl-1H-pyrazol-5-yl)quinoline |
InChI |
InChI=1S/C18H13N3/c1-2-6-13(7-3-1)17-12-18(21-20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-12H,(H,20,21) |
InChI-Schlüssel |
MVGLJEIJHQPOSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


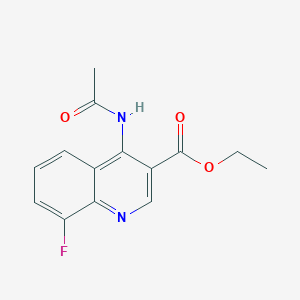
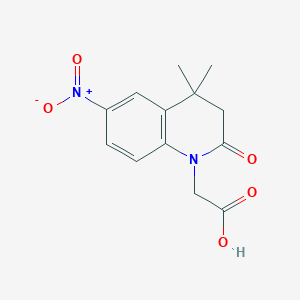

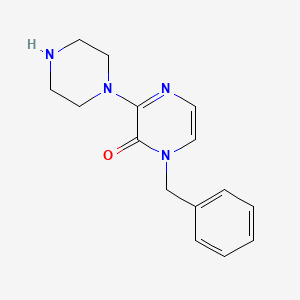



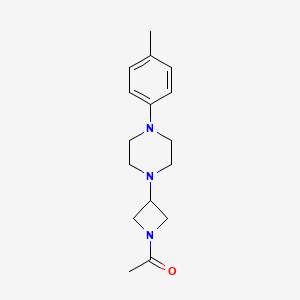

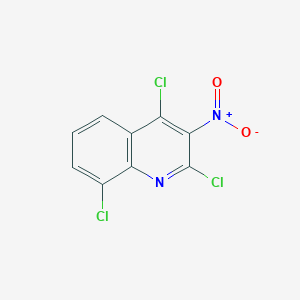
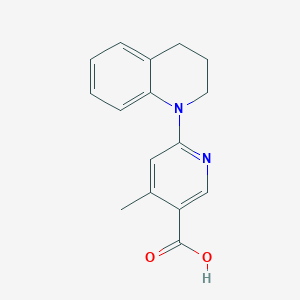
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)
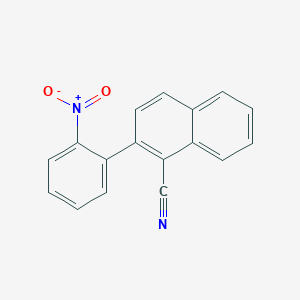
![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
